molecular formula C24H26N4O3 B2718407 N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921536-98-3

N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No.: B2718407
CAS No.: 921536-98-3
M. Wt: 418.497
InChI Key: VBBSNPVNQVYYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline moiety linked to a piperidine ring, which is further connected to an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline core.

    Attachment of the Acetamidophenyl Group: The final step involves the coupling of the acetamidophenyl group to the quinoline-piperidine intermediate through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Amine derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The piperidine ring may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity. The acetamidophenyl group could contribute to the compound’s overall stability and solubility, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-2-((2-(morpholin-4-yl)quinolin-8-yl)oxy)acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-(4-acetamidophenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

N-(4-acetamidophenyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is unique due to the presence of the piperidine ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness could translate to differences in biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-17(29)25-19-9-11-20(12-10-19)26-23(30)16-31-21-7-5-6-18-8-13-22(27-24(18)21)28-14-3-2-4-15-28/h5-13H,2-4,14-16H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBSNPVNQVYYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.